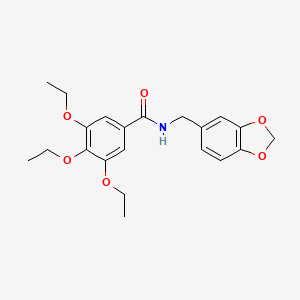

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6/c1-4-24-18-10-15(11-19(25-5-2)20(18)26-6-3)21(23)22-12-14-7-8-16-17(9-14)28-13-27-16/h7-11H,4-6,12-13H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAFICRHTJPPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366969 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6595-98-8 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Attachment of the Benzodioxole Moiety to Benzamide: The benzodioxole moiety is then attached to the benzamide backbone through a nucleophilic substitution reaction.

Introduction of Ethoxy Groups: The ethoxy groups are introduced via an etherification reaction using ethanol and a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Material Science: The compound is used in the development of novel polymers and materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

A key distinction lies in the substitution pattern on the benzamide ring. For example:

- N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide (CAS: 5422-05-9) replaces the triethoxy groups with trimethoxy substituents and uses an ethyl linker instead of a methyl group .

- N-(1,3-Benzothiazol-6-yl)-3,4,5-triethoxybenzamide () retains the triethoxybenzamide but replaces the benzodioxole with a benzothiazole heterocycle.

Impact :

- The benzothiazole core () introduces a sulfur atom, which may improve binding to metal-dependent enzymes or receptors compared to benzodioxole .

Core Heterocycle Modifications

Benzodioxole vs. Benzothiazole/Benzoxazole

- N-(1,3-Benzothiazol-6-yl)-3,4,5-triethoxybenzamide (): The benzothiazole moiety is redox-active and often associated with anticancer and antimicrobial activities .

- N-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide (): A benzoxazole core with nitro and bromophenyl groups exhibits distinct electronic properties, altering reactivity and target specificity .

Key Difference :

- Benzodioxole’s methylenedioxy group provides electron density, favoring interactions with aromatic receptors (e.g., COX enzymes), whereas benzothiazole/benzoxazole derivatives may target thiol- or metal-dependent pathways .

Functional Group Additions

Sulfonamide and Thiadiazole Derivatives

- N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (): Incorporates a sulfonyl-thiadiazole group, enabling electrophilic interactions and metal chelation .

- 3-(Azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide (): Features a sulfonamide-azepane group, which may enhance binding to proteases or kinases .

Comparison :

- The target compound lacks sulfonamide/thiadiazole groups but compensates with triethoxybenzamide , which could stabilize π-π stacking interactions in receptor binding .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H25N1O5

- Molecular Weight : 357.41 g/mol

The presence of the benzodioxole moiety is significant, as this structural feature is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Research indicates that benzodioxole derivatives exhibit promising anticancer activity. A study highlighted the ability of related compounds to inhibit Src family kinases (SFKs), which play a crucial role in cancer progression. The compound demonstrated selective inhibition of these kinases at low concentrations, suggesting potential for further development in cancer therapeutics .

Larvicidal Activity

Another area of investigation involves the compound's potential as a larvicide against Aedes aegypti, a vector for several viral diseases. A study found that derivatives of 1,3-benzodioxole exhibited larvicidal activity with significant LC50 values, indicating their effectiveness in controlling mosquito populations. The specific compound's structure was linked to its biological efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of any bioactive compound. In studies involving similar benzodioxole compounds, it was observed that they exhibited low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), indicating a favorable safety margin .

Table 1: Biological Activity Summary

Table 2: Pharmacokinetic Properties

Case Study 1: Anticancer Efficacy

In a preclinical model involving c-Src-transfected fibroblasts, the compound demonstrated significant tumor growth inhibition. This effect was attributed to its selective action on SFKs, which are critical mediators in oncogenic signaling pathways.

Case Study 2: Insecticidal Application

A series of experiments assessed the larvicidal efficacy against Aedes aegypti. The compound showed promising results with LC50 values indicating effective control over mosquito populations while maintaining low toxicity to non-target organisms.

Q & A

Basic Research Question

- HPLC-UV/HRMS : Monitor purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in 20 min) and confirm molecular weight via HRMS (ESI+) .

- NMR : Detect impurities (e.g., unreacted starting materials) via NMR in DMSO-; aromatic protons appear at δ 6.8–7.9 ppm .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC–MS for hydrolysis or oxidation products .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions may arise from:

- Assay conditions : Variability in DMSO concentration (e.g., >0.1% can destabilize proteins) or cell line sensitivity . Standardize protocols (e.g., use rotenone-induced neurotoxicity models at 100 nM ).

- Compound solubility : Pre-dissolve in DMSO (≤0.1% final concentration) and verify solubility in assay buffers via dynamic light scattering .

- Batch variability : Compare HRMS and NMR data across batches to rule out impurities .

What in silico tools are recommended for predicting this compound’s pharmacokinetics?

Advanced Research Question

- ADMET prediction : Use SwissADME to estimate logP (≈2.8), topological polar surface area (≈90 Å), and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ALDH2 (PDB: 1ZUM); prioritize residues like Cys302 for covalent binding .

- Metabolism : Simulate cytochrome P450 metabolism (CYP3A4/2D6) using StarDrop or MetaSite .

How should researchers design dose-response experiments for neuroprotective studies?

Q. Methodological Guidance

- In vitro : Test 0.1–100 μM in rotenone-induced SH-SY5Y cells; measure cell viability via MTT assay and ROS levels with DCFH-DA .

- In vivo : Use 10–50 mg/kg doses in rodent models (intraperitoneal administration); assess motor coordination via rotarod and histopathology .

- Positive controls : Compare to Alda-1 (10 μM), a known ALDH2 activator, to benchmark efficacy .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

- Solvent choice : Replace dichloromethane with ethyl acetate for greener synthesis .

- Yield optimization : Use microwave-assisted synthesis (60°C, 30 min) to reduce reaction time from 12 h to 2 h .

- Purification : Switch from HPLC to flash chromatography (silica gel, hexane/EtOAc 7:3) for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.